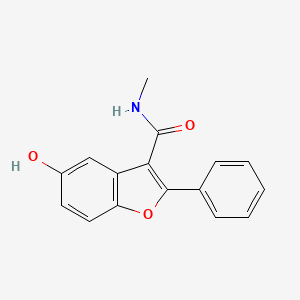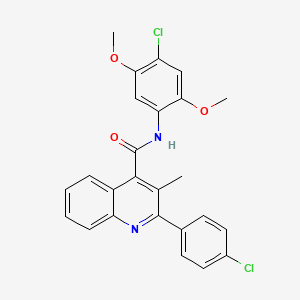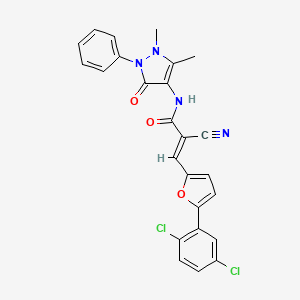
5-hydroxy-N-methyl-2-phenyl-1-benzofuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-N-methyl-2-phenyl-1-benzofuran-3-carboxamide is a synthetic organic compound belonging to the benzofuran class. Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, characterized by its unique structure, has shown potential in various scientific research fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-N-methyl-2-phenyl-1-benzofuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.
Hydroxylation: The hydroxyl group is added using a hydroxylation reaction, often employing reagents like hydrogen peroxide or osmium tetroxide.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using N-methylamine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-hydroxy-N-methyl-2-phenyl-1-benzofuran-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in modulating enzyme activities and interacting with biological macromolecules. It is studied for its effects on cellular processes and its potential as a biochemical probe.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent, owing to its ability to interact with specific molecular targets.
Industry
Industrially, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.
Wirkmechanismus
The mechanism of action of 5-hydroxy-N-methyl-2-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxamide groups play crucial roles in binding to these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-hydroxy-2-phenyl-1-benzofuran-3-carboxamide: Lacks the N-methyl group, which may affect its biological activity and solubility.
N-methyl-2-phenyl-1-benzofuran-3-carboxamide: Lacks the hydroxyl group, potentially altering its reactivity and interaction with biological targets.
2-phenyl-1-benzofuran-3-carboxamide: Lacks both the hydroxyl and N-methyl groups, making it less functionalized and possibly less active biologically.
Uniqueness
5-hydroxy-N-methyl-2-phenyl-1-benzofuran-3-carboxamide is unique due to the presence of both the hydroxyl and N-methyl groups, which enhance its solubility, reactivity, and ability to interact with biological targets. These features make it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C16H13NO3 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
5-hydroxy-N-methyl-2-phenyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C16H13NO3/c1-17-16(19)14-12-9-11(18)7-8-13(12)20-15(14)10-5-3-2-4-6-10/h2-9,18H,1H3,(H,17,19) |
InChI-Schlüssel |
KTURDABAZVTNIG-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(4-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11653862.png)

![(5E)-1-(3-methoxyphenyl)-5-[(3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11653875.png)
![[3-(morpholine-4-carbothioyl)phenyl] benzoate](/img/structure/B11653882.png)

![N-{(E)-[4-(diethylamino)phenyl]methylidene}-4-methylbenzenesulfonamide](/img/structure/B11653901.png)

![4-cyclohexyl-5-heptylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11653918.png)
![(5E)-3-Methyl-5-{[3-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11653919.png)
![(2Z)-6,7-dimethyl-2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11653925.png)
![11-(3,4-dichlorophenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11653926.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11653935.png)
![2-(2,4-dibromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11653944.png)
